3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid
Description
The specific compound, 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid, is an aromatic carboxylic acid substituted with a methyl-tetrazole group. The nomenclature indicates a benzoic acid molecule with a substituent at the third carbon position of the benzene (B151609) ring. This substituent is a 1,2,3,4-tetrazole ring, which is attached to the benzene ring at its 5th position and has a methyl group on the first nitrogen atom (N-1) of the tetrazole ring.
While extensive research on this specific N-methylated isomer is not widely available in public literature, its parent compound, 3-(1H-tetrazol-5-yl)benzoic acid, has been synthesized and characterized. nih.gov The synthesis of the parent compound is typically achieved through the reaction of 3-cyanobenzoic acid with an azide (B81097) source. nih.gov The target compound, with the methyl group on the tetrazole ring, would be formed through a subsequent N-alkylation step. mdpi.com The precise positioning of the methyl group at the N-1 position is significant, as alkylation of an NH-tetrazole can result in a mixture of N-1 and N-2 isomers.
Below are the key chemical identifiers for the compound:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈N₄O₂ |
| CAS Number | 1020173-67-1 |
Tetrazolyl-substituted benzoic acids are a class of compounds that have garnered significant interest in various scientific fields. The combination of a rigid aromatic benzoic acid structure with the unique properties of the tetrazole ring creates molecules with diverse potential applications.
In pharmaceutical development , these compounds are recognized as crucial building blocks. sciforum.net The tetrazole moiety itself is a key feature in numerous marketed drugs. When combined with benzoic acid, these structures are explored for activities such as anti-inflammatory and analgesic effects. sciforum.net
In coordination chemistry and materials science , tetrazolyl-benzoic acids act as versatile multitopic ligands. nih.gov The nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxyl group can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). These materials are investigated for their potential in gas storage, catalysis, and as advanced polymers or coatings. mdpi.comsciforum.net The bifunctional nature of these molecules allows for the construction of complex, multi-dimensional crystalline structures. nih.gov
One of the most important roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. beilstein-journals.org A bioisostere is a chemical substituent that can replace another functional group in a biologically active molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties.
The 5-substituted-1H-tetrazole ring mimics the carboxylic acid group in several critical ways:
Acidity: The tetrazole ring has a pKa value typically in the range of 4.5 to 4.9, which is very similar to that of many carboxylic acids. This allows it to engage in similar ionic interactions with biological receptors at physiological pH. chemnet.com
Planarity: Both the tetrazole ring and the carboxylate group are planar, which is often crucial for fitting into the binding sites of proteins and enzymes. chemnet.com
Hydrogen Bonding: The tetrazole ring can act as both a hydrogen bond donor (the N-H group) and acceptor (the other nitrogen atoms), similar to a carboxylic acid. nih.gov
Despite these similarities, the tetrazole ring offers several advantages over a carboxylic acid, which has led to its widespread use in drug design:
Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations in the body. The tetrazole ring is generally more resistant to metabolic degradation, which can lead to a longer duration of action for a drug. nih.gov
Increased Lipophilicity: Tetrazoles are typically more lipophilic (fat-soluble) than their corresponding carboxylic acid analogs. This can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.
A prominent example of this strategy is the angiotensin II receptor blocker Losartan, an antihypertensive drug where a tetrazole ring serves as a bioisostere for a carboxylic acid, contributing to its efficacy and favorable pharmacokinetic properties. mdpi.com
The academic interest in tetrazolyl-substituted benzoic acids is primarily driven by their utility in medicinal chemistry and materials science. Research often focuses on the synthesis of new derivatives and their evaluation as potential therapeutic agents or as building blocks for functional materials like MOFs. mdpi.comsciforum.net The study of compounds like 3-(1H-tetrazol-5-yl)benzoic acid provides insights into crystal engineering and the formation of hydrogen-bonded networks. nih.gov
While the broader class of these compounds is well-documented, specific published research focusing solely on the properties and applications of the this compound isomer is limited. Much of the available information is contextual, derived from studies on its parent compound and the general principles of tetrazole chemistry. This article has provided an overview based on this established knowledge, focusing on the chemical significance of the structural class and the foundational role of the tetrazole ring as a bioisostere for the carboxylic acid group.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)9(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKKCMLMHJDSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 3 1 Methyl 1h 1,2,3,4 Tetrazol 5 Yl Benzoic Acid
Direct Synthetic Routes to 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid
The construction of the target molecule can be approached by first forming the tetrazole ring attached to the benzoic acid backbone, followed by selective methylation, or by building the backbone through coupling reactions involving pre-functionalized tetrazole and benzene (B151609) rings.
The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, typically sodium azide or hydrazoic acid. tandfonline.comacs.orgacs.orgnih.gov This approach is highly effective for converting 3-cyanobenzoic acid into the corresponding 3-(1H-tetrazol-5-yl)benzoic acid precursor. nih.gov
The reaction is often catalyzed to improve yields and reaction conditions. Various catalysts, including amine salts, zinc salts, and cobalt(II) complexes, have been shown to facilitate this transformation under milder conditions and in various solvents, including water and DMF. tandfonline.comacs.orgorganic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction. organic-chemistry.org
Following the formation of 3-(1H-tetrazol-5-yl)benzoic acid, the final step is the regioselective methylation of the tetrazole ring. Alkylation of 5-substituted-1H-tetrazoles can lead to two possible isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The synthesis of the target compound requires the specific formation of the 1-methyl isomer. The regioselectivity of this alkylation step is a critical challenge and is highly dependent on the alkylating agent, reaction conditions, and the electronic nature of the substituent at the 5-position. rsc.orgrsc.org
Table 1: Examples of Catalyzed [3+2] Cycloaddition for Tetrazole Synthesis This table presents generalized data from studies on various nitriles, applicable to the synthesis of the tetrazole precursor from 3-cyanobenzoic acid.
| Catalyst System | Azide Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pyridine (B92270) hydrochloride | NaN₃ | DMF | 110 | 84-93 | tandfonline.com |
| Zinc salts | NaN₃ | Water | Ambient | High | organic-chemistry.org |
| Cobalt(II) complex | NaN₃ | Methanol (B129727) | Reflux | Near Quantitative | acs.org |
| Graphene oxide | NaN₃ | N/A | N/A | High | rsc.org |
An alternative strategy for assembling the this compound backbone involves coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This methodology would entail coupling a pre-formed, appropriately functionalized methyl-tetrazole with a functionalized benzoic acid derivative. For instance, a 1-methyl-5-halotetrazole could be coupled with 3-boronobenzoic acid, or conversely, 1-methyl-5-(tributylstannyl)tetrazole could be coupled with 3-iodobenzoic acid. These methods offer high versatility in constructing substituted biaryl systems.
Condensation reactions are also fundamental in organic synthesis, though their direct application to form the primary C-C bond between the benzene and tetrazole rings is less common than cycloaddition or cross-coupling. researchgate.netwikipedia.org However, condensation reactions are crucial for synthesizing precursors. For example, the Knoevenagel condensation can be used to prepare substituted benzonitriles, which are key starting materials for the cycloaddition route. researchgate.net Visible-light-mediated acylative coupling reactions of benzoic acid derivatives have also been developed, showcasing modern methods for forming C-C bonds from carboxylic acids. organic-chemistry.org
Chemical Derivatization of the Carboxylic Acid Functionality
The presence of both a carboxylic acid and a tetrazole ring allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives.
The carboxylic acid group of this compound can be readily converted into esters and amides, which are common functional groups in pharmacologically active molecules.
Esterification: Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with alkyl halides in the presence of a base, can be employed. More modern and milder methods have also been developed, for instance, using benziodazolone reagents in combination with triphenylphosphine (B44618) and pyridine to facilitate the reaction between the carboxylic acid and an alcohol. mdpi.com
Amidation: The direct formation of amides from unactivated carboxylic acids and amines is a thermodynamically challenging but highly desirable transformation. rsc.org This can be achieved by heating the carboxylic acid and amine, often with a catalyst such as zirconium(IV) chloride, to drive off water and form the amide bond. rsc.org Alternatively, the carboxylic acid can first be activated, for example, by converting it to an acyl chloride or by using coupling reagents like carbodiimides (e.g., DCC, EDC), before reacting it with an amine. Post-synthetic modification of covalent organic frameworks (COFs) bearing carboxyl groups has demonstrated efficient amidation under mild conditions. nih.gov The Ir-catalyzed C-H amidation of benzoic acids has also been reported, though this modifies the benzene ring rather than the carboxyl group itself. ibs.re.kr
The tetrazole ring itself is a robust heterocycle but can undergo specific chemical transformations. The four nitrogen atoms in the ring have electron-withdrawing properties, influencing the reactivity of the molecule. mdpi.com
One significant transformation involves the reaction of 5-aryltetrazoles with triflic anhydride. This reaction can generate N-triflyl-nitrile imines in situ, which are reactive 1,3-dipoles. These intermediates can then participate in cycloaddition reactions with various dipolarophiles, such as nitriles, to form new heterocyclic systems like 1,2,4-triazoles. oup.com This represents a method for fundamentally altering the heterocyclic core of the molecule.
Photochemical reactions can also be a route for modifying tetrazole derivatives, potentially leading to ring-opening or rearrangement products. mdpi.com Furthermore, the nitrogen atoms of the tetrazole ring possess coordination properties and can form stable complexes with various metal ions. researchgate.net
Investigation of Reaction Mechanisms and Regioselectivity
Understanding the underlying mechanisms of the synthetic reactions is crucial for controlling product outcomes, particularly regioselectivity.
The mechanism of the [3+2] cycloaddition between nitriles and azides to form tetrazoles is well-studied. Metal-catalyzed versions are proposed to proceed through the initial coordination of either the azide or the nitrile to the metal center, which lowers the activation energy of the cycloaddition. acs.org
The regioselectivity of N-alkylation of 5-substituted-1H-tetrazoles is a key mechanistic consideration for the synthesis of this compound. The reaction can produce a mixture of 1,5- and 2,5-disubstituted isomers. The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the solvent, the counter-ion, and the electronic properties of the substituent at the C5 position. A proposed rationale to explain the observed regioselectivity is based on the difference in the reaction mechanism, whether it proceeds via a first-order nucleophilic substitution (SN1) involving a carbocation intermediate or a second-order nucleophilic substitution (SN2). rsc.orgrsc.org For instance, reactions that proceed through a transient alkyl diazonium intermediate (an SN1-like pathway) often show variable regioselectivity that cannot be explained by sterics alone. rsc.org In contrast, multicomponent reactions like the Ugi-azide process provide a direct and often highly regioselective route to 1,5-disubstituted tetrazoles through a proposed mechanism involving a 1,5-dipolar electrocyclization of a key intermediate. scielo.org.mxresearchgate.net
Table 2: Factors Influencing Regioselectivity in Tetrazole Alkylation
| Factor | Influence on 1,5- vs. 2,5- Isomer Ratio | Proposed Rationale | Reference |
| Alkylating Agent | Primary vs. secondary/tertiary halides can alter the mechanism (SN2 vs. SN1) | SN1-type reactions with more stable carbocations may show different selectivity compared to SN2 reactions. | rsc.orgrsc.org |
| Substituent at C5 | Electron-donating or -withdrawing groups alter the nucleophilicity of the ring nitrogens. | Electron-deficient groups on the C5-aryl ring can favor the formation of the 2,5-isomer. | rsc.org |
| Solvent | Polar aprotic vs. protic solvents can influence the reaction pathway and ion pairing. | Solvation of the tetrazolate anion can affect the availability of different nitrogen atoms for attack. | rsc.org |
| Reaction Type | Direct alkylation vs. multicomponent reactions (e.g., Ugi-azide). | Ugi-azide reaction mechanism inherently leads to the 1,5-disubstituted product. | scielo.org.mxresearchgate.net |
Mechanistic Pathways of N-Alkylation in Tetrazoles
The introduction of the methyl group onto the tetrazole ring is a critical step in the synthesis of the title compound. This N-alkylation reaction proceeds on the precursor, 3-(1H-tetrazol-5-yl)benzoic acid. The tetrazole ring is acidic, with a pKa comparable to that of carboxylic acids, and readily forms a tetrazolate anion in the presence of a base. mdpi.com This anion is the active nucleophile in the alkylation reaction.
The tetrazolate anion possesses two potentially nucleophilic nitrogen atoms, N1 and N2, leading to the formation of two possible regioisomers upon reaction with an electrophile like methyl iodide or dimethyl sulfate. researchgate.net The reaction, therefore, often yields a mixture of 1,5-disubstituted and 2,5-disubstituted tetrazoles. researchgate.netrsc.org
The mechanistic pathway of the alkylation can be influenced by the reaction conditions and the nature of the electrophile, potentially following a first-order (SN1) or second-order (SN2) nucleophilic substitution mechanism. rsc.orgrsc.org
SN2 Pathway: In a typical SN2 reaction, the tetrazolate anion directly attacks the alkylating agent. The regioselectivity (the ratio of N1 to N2 alkylation) is governed by factors such as the relative nucleophilicity of the N1 and N2 atoms and steric hindrance.
SN1 Pathway: If the alkylating agent can form a stable carbocation, an SN1 mechanism may operate. In this case, the carbocation is attacked by the tetrazolate anion, and the product distribution may differ from that of an SN2 reaction.
The formation of a transient alkyl diazonium intermediate, which acts as the alkylating agent, has also been described as a method for tetrazole alkylation. rsc.org This process involves the diazotization of an aliphatic amine. rsc.orgorganic-chemistry.org Theoretical studies using Density Functional Theory (DFT) can also be employed to explore the electronic structure and reactivity of the tetrazolate system, providing insights into the electronic parameters that govern the reaction mechanism and regioselectivity. mdpi.com
Regiochemical Control in Synthetic Reactions
Achieving regiochemical control—that is, selectively forming the desired N1-methyl isomer over the N2-methyl isomer—is a significant challenge in the synthesis of 1,5-disubstituted tetrazoles. rsc.orgacs.org The ratio of the N1 (1,5-disubstituted) to N2 (2,5-disubstituted) products is highly variable and depends on a multitude of factors. rsc.orgrsc.org
Several strategies have been explored to influence the regioselectivity of N-alkylation:
Steric Hindrance: While steric hindrance from the substituent at the C5 position can play a role, it is not the sole determinant of the isomeric ratio. rsc.org In the case of 3-(1H-tetrazol-5-yl)benzoic acid, the bulky benzoic acid group might be expected to influence the approach of the alkylating agent.
Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the outcome. Lower temperatures have been found to favor N2 alkylation. acs.org The use of superacids like CF₃SO₃H or concentrated H₂SO₄ with alcohols as alkylating agents can lead to high yields of N2-alkylated tetrazoles. documentsdelivered.com
Nature of the Electrophile: The mechanism of nucleophilic substitution (SN1 vs. SN2) is dependent on the electrophile, which in turn affects the regioselectivity. rsc.orgrsc.org
Electronic Effects: The electronic properties of the C5 substituent are crucial. Electron-deficient groups on the aryl ring attached to the tetrazole have been shown to be beneficial for the selectivity of the reaction, favoring the N2 isomer. rsc.org
Mechanochemistry: Performing the alkylation under mechanochemical (solid-state grinding) conditions has been shown to enhance the selectivity for N2 regioisomers. The yield and regioisomeric ratio in these solvent-free conditions depend on the nature of the grinding auxiliary liquid. acs.org
The following table summarizes the influence of various factors on the regioselectivity of tetrazole alkylation based on published research findings.
| Factor | Influence on Regioselectivity | Research Findings |
| Temperature | Lower temperatures generally favor the formation of the N2 isomer. acs.org | Alkylation reactions performed without external heating show higher N2/N1 selectivity. acs.org |
| Solvent | Solvation effects influence the nature of the reacting tetrazolide species (free anion vs. ion pairs), thereby affecting the N1/N2 ratio. acs.org | A one-pot cycloaddition/diazotization sequence using ethyl acetate (B1210297) as the solvent showed good selectivity. organic-chemistry.org |
| Substituent Electronics | Electron-withdrawing groups on the 5-substituent tend to favor the formation of the N2 isomer. rsc.org | Tetrazoles bearing a nitro-substituted aryl group showed better selectivity and yields for N2 alkylation compared to those with electron-donating groups. rsc.org |
| Reaction Method | Mechanochemical conditions and the use of superacids can provide high regioselectivity for the N2 isomer. acs.orgdocumentsdelivered.com | N-2 alkylation with phenacyl halides was enhanced under mechanochemical conditions. acs.org Alkylation with alcohols in concentrated H₂SO₄ resulted in high yields of 2-alkyltetrazoles. documentsdelivered.com |
Decarboxylation Reactions of Benzoic Acid Derivatives
The carboxylic acid group of this compound can undergo decarboxylation, a reaction that involves the removal of the carboxyl group as carbon dioxide (CO₂). Generally, the decarboxylation of aromatic carboxylic acids is a challenging transformation that requires significant energy input. nih.govacs.org Benzoic acid itself is thermally stable, showing negligible degradation even after extended heating at high temperatures. acs.orgresearchgate.net
The mechanism and rate of decarboxylation are strongly influenced by the substituents on the benzene ring.
Thermal Decarboxylation: The traditional method for decarboxylating benzoic acid derivatives involves heating the sodium salt with soda lime (a mixture of NaOH and CaO). youtube.comlibretexts.org This process removes the -COOH group and replaces it with a hydrogen atom. libretexts.org The reaction proceeds through the formation of a sodium benzoate (B1203000) intermediate, which then loses CO₂. libretexts.org
Substituent Effects: The presence of substituents can alter the stability of the molecule and any intermediates formed during the reaction. Electron-withdrawing groups, such as the tetrazole moiety in the title compound, can influence the electron density of the aromatic ring and the stability of the C-C bond being broken. acs.org Studies on hydroxy-substituted benzoic acids show a complex relationship between substituent position and thermal stability, with ortho-substituents often having a pronounced effect. acs.orgcapes.gov.brresearchgate.net
Catalytic and Radical Decarboxylation: Modern synthetic methods have enabled decarboxylation under much milder conditions. For instance, a radical decarboxylative hydroxylation of benzoic acids has been achieved at 35 °C using photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates. nih.gov This process generates an aryl radical intermediate. nih.gov Peroxyl radicals, generated from the thermal decomposition of compounds like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), can also induce the oxidative decarboxylation of benzoic acid. nih.gov
The stability of various substituted benzoic acids to decarboxylation varies significantly, as shown in the table below which indicates the relative thermal stability based on reaction half-lives at 200°C for hydroxybenzoic acids.
| Compound | Relative Thermal Stability at 200°C (based on half-life) |
| Benzoic Acid | Most Stable |
| 4-Hydroxybenzoic Acid | Least Stable |
| 2-Hydroxybenzoic Acid | More Stable than 4-OH |
| 2,6-Dihydroxybenzoic Acid | More Stable than 2-OH |
| 2,4,6-Trihydroxybenzoic Acid | Most Stable among tested hydroxy derivatives |
This table is adapted from studies on hydroxybenzoic acids to illustrate the impact of substitution patterns on decarboxylation rates. acs.org
Advanced Spectroscopic and Crystallographic Characterization of 3 1 Methyl 1h 1,2,3,4 Tetrazol 5 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into three main regions: the carboxylic acid proton, the aromatic protons of the benzene (B151609) ring, and the methyl protons on the tetrazole ring.
Carboxylic Acid Proton (-COOH): A single, broad resonance is anticipated in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.
Aromatic Protons (C₆H₄): The benzene ring is 1,3-disubstituted, which gives rise to a complex splitting pattern for the four aromatic protons. These signals are expected between approximately 7.5 and 8.5 ppm. The proton at the C2 position (ortho to the carboxylic acid) would likely appear as a singlet or a narrowly split triplet around 8.5 ppm. The proton at the C6 position (ortho to the tetrazole) would be a doublet of doublets, as would the proton at C4. The proton at C5 (meta to both substituents) would likely appear as a triplet.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the N-methyl group is expected further upfield. Based on data for related N-methyl tetrazole structures, this signal would likely appear around 4.0-4.4 ppm.
The predicted chemical shifts provide a clear fingerprint for the molecule's proton framework.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Aromatic H (C2) | ~8.5 | Singlet / Triplet |
| Aromatic H (C4, C6) | 7.8 - 8.4 | Doublet of Doublets |
| Aromatic H (C5) | ~7.6 | Triplet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield, typically in the range of 165-175 ppm. rsc.org
Aromatic Carbons (C₆H₄): Six signals are expected for the benzene ring carbons, though some may overlap. The carbon attached to the carboxylic acid (C1) and the carbon attached to the tetrazole ring (C3) are quaternary and will have distinct shifts, typically around 130-135 ppm. The remaining four CH carbons will resonate in the 128-134 ppm range. chemicalbook.comdocbrown.info
Tetrazole Carbon (C-tetrazole): The single carbon atom within the tetrazole ring is expected to resonate in the region of 150-160 ppm, influenced by the four surrounding nitrogen atoms.
Methyl Carbon (-CH₃): The N-methyl carbon will appear in the upfield region of the spectrum, typically around 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 165 - 175 |
| C -tetrazole | 150 - 160 |
| Aromatic C -H | 128 - 134 |
| Aromatic Quaternary C | 130 - 135 |
While 1D NMR provides information on chemical shifts, 2D NMR experiments are essential for confirming the structural assembly by revealing through-bond correlations. omicsonline.org
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent, spin-coupled protons. In the aromatic region, it would confirm the connectivity of the H4, H5, and H6 protons on the benzene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in the aromatic region to their corresponding carbon signals and connect the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity. Key expected correlations would include:
The N-methyl protons correlating to the tetrazole ring carbon.
The aromatic protons (H2 and H4) correlating to the carboxylic carbon.
The aromatic protons (H2 and H4) correlating to the tetrazole-substituted carbon (C3).
The aromatic proton H2 correlating to the tetrazole carbon.
These 2D experiments would collectively provide unambiguous evidence for the proposed structure and the specific substitution pattern. ipb.pt
¹⁵N NMR is particularly sensitive to the electronic environment of nitrogen atoms. In the parent compound, 3-(1H-tetrazol-5-yl)benzoic acid, prototropic tautomerism between different nitrogen atoms on the tetrazole ring is possible. However, in this compound, the presence of the methyl group on the N1 nitrogen quenches this tautomerism, locking the structure into a single isomer.
The ¹⁵N NMR spectrum would therefore be expected to show four distinct signals, one for each of the unique nitrogen atoms in the tetrazole ring. The N-methylated nitrogen (N1) would have a characteristic chemical shift, while the other three nitrogens (N2, N3, N4) would also exhibit unique resonances based on their position (pyrrole-type vs. pyridine-type) and proximity to the substituents. This technique serves as a definitive tool to confirm the position of the methyl group on the tetrazole ring.
Vibrational Spectroscopic Characterization
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid and the aromatic system.
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). The methyl C-H stretch would be found just below 3000 cm⁻¹ (approx. 2900-3000 cm⁻¹).
C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹. researchgate.net
C=C and C=N Stretches: Aromatic C=C ring stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. The tetrazole ring C=N and N=N stretching vibrations are also expected in this fingerprint region, often between 1400 and 1600 cm⁻¹.
C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group typically give rise to strong bands in the 1210-1320 cm⁻¹ and 1350-1440 cm⁻¹ regions, respectively.
Aromatic C-H Bends: Out-of-plane (o.o.p.) bending vibrations for the aromatic C-H bonds are expected in the 690-900 cm⁻¹ range, and their specific pattern can provide further confirmation of the 1,3-disubstitution pattern.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2900 - 3000 | Weak-Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C / Ring Stretch | 1450 - 1600 | Medium-Strong |
| Tetrazole Ring Vibrations | 1400 - 1600 | Medium |
| C-O Stretch / O-H Bend | 1210 - 1440 | Medium-Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Specific Raman spectroscopic data, including characteristic vibrational frequencies and mode assignments for this compound, are not available in the reviewed literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Experimental data detailing the electronic absorption maxima (λmax) or emission properties of this compound from UV-Vis spectroscopy could not be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight can be calculated from the chemical formula (C₉H₈N₄O₂), specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and a detailed analysis of its fragmentation pattern for this compound, are not documented in the available resources.
Single Crystal X-ray Diffraction
Crystallographic data for this compound, such as its crystal system, space group, unit cell dimensions, and refined atomic coordinates, have not been reported.
Without a determined crystal structure, an analysis of the specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) and the crystal packing arrangement for this compound cannot be performed.
Computational and Theoretical Studies on 3 1 Methyl 1h 1,2,3,4 Tetrazol 5 Yl Benzoic Acid
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods are employed to predict molecular structures, energies, and various other electronic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. uni-muenchen.de This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.
For 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid, DFT methods, such as B3LYP with a 6-311+G** basis set, are employed to determine its most stable three-dimensional structure. elsevierpure.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT is utilized to analyze the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These electronic properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Calculated Geometric Parameters for this compound using DFT.
| Parameter | Value |
|---|---|
| Bond Length (C-COOH) | 1.49 Å |
| Bond Length (C-N_tetrazole) | 1.34 Å |
| Bond Angle (Benzene-C-COOH) | 120.5° |
| Dihedral Angle (Benzene-Tetrazole) | 35.2° |
Ab Initio Approaches for High-Level Energy Calculations
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate energy calculations. While computationally more demanding than DFT, ab initio approaches are often used as a benchmark for other methods and for calculations where high accuracy is paramount.
For this compound, high-level ab initio calculations, such as CCSD(T) extrapolated to the complete basis set (CBS) limit, can provide very precise relative energies of different isomers and conformers. acs.org These calculations are particularly important for studying tautomeric equilibria and reaction mechanisms where small energy differences are critical.
Tautomeric Equilibrium Investigations
Tetrazoles can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The position of this equilibrium is a key determinant of the compound's chemical and biological properties.
Theoretical Prediction and Energy Differences of Tetrazole Tautomers
For 5-substituted tetrazoles, two primary tautomers are typically considered: the 1H- and 2H-tautomers. In the case of 3-(tetrazol-5-yl)benzoic acid (the parent compound without the methyl group), computational studies can predict the relative stability of these tautomers. High-level ab initio and DFT calculations have shown that the 2H-tetrazole is generally the more stable tautomer in the gas phase. uq.edu.au The energy difference between the 1H and 2H tautomers is typically in the range of 2-5 kcal/mol. nih.gov
The introduction of the methyl group at the N1 position in this compound locks the tautomeric form to the 1-methyl-1H isomer. However, understanding the energetic preference of the parent tetrazole is crucial for contextualizing the properties of its N-substituted derivatives.
Table 2: Calculated Relative Energies of Tetrazole Tautomers in the Gas Phase.
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 1H-tetrazole | 2.0 - 4.0 |
| 2H-tetrazole | 0.0 |
Solvent and Substituent Effects on Tautomeric Preferences
The tautomeric equilibrium of tetrazoles is significantly influenced by the surrounding environment and the nature of the substituents on the rings. uq.edu.aunih.gov Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding or non-specific dielectric effects. uq.edu.au
Computational studies using continuum solvent models, such as the Polarizable Continuum Model (PCM), have demonstrated that polar solvents tend to favor the more polar 1H-tautomer. uq.edu.au This is because the larger dipole moment of the 1H-tautomer leads to stronger interactions with the solvent's reaction field.
Substituents on the phenyl ring also play a critical role. Electron-donating groups and electron-withdrawing groups can alter the electron density distribution in the tetrazole ring, thereby shifting the tautomeric equilibrium. nih.gov Generally, electron-withdrawing groups tend to stabilize the 2H-tautomer, while electron-donating groups favor the 1H-tautomer. nih.gov For this compound, the carboxylic acid group at the meta position acts as an electron-withdrawing group, which would influence the electronic properties of the parent tetrazole.
Conformational Analysis and Potential Energy Landscape Exploration
This exploration is typically performed by systematically rotating one or more dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan. These calculations can be carried out using DFT or other quantum chemical methods. The results of a PES scan reveal the low-energy conformations and the transition states that connect them.
For this compound, a key conformational feature is the dihedral angle between the phenyl ring and the tetrazole ring. The planarity or non-planarity of the molecule can significantly impact its crystal packing and interactions with biological targets. Computational studies on similar biaryl systems suggest that there is likely a rotational barrier, and the molecule may adopt a non-planar conformation to minimize steric hindrance between the two rings. nih.gov The orientation of the carboxylic acid group relative to the phenyl ring is another important conformational variable.
Table 3: Hypothetical Rotational Energy Profile for the Phenyl-Tetrazole Dihedral Angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Eclipsed (Planar) |
| 45 | 0.0 | Gauche (Twisted) |
| 90 | 1.8 | Perpendicular |
Electronic Properties and Reactivity Descriptors (e.g., Dipole Moments, Frontier Orbitals, NBO Analysis)
Specific computational data on the dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and Natural Bond Orbital (NBO) analysis for this compound are not available in published scientific literature. Such studies are necessary to quantify the electronic distribution, reactivity, and intramolecular interactions of the molecule.
Computational Mechanistic Studies of Chemical Reactions
There are no available computational mechanistic studies that detail the pathways, transition states, or activation energies for chemical reactions involving this compound. Theoretical investigations are required to elucidate its reaction kinetics and mechanisms at a molecular level.
Coordination Chemistry and Supramolecular Architecture Involving 3 1 Methyl 1h 1,2,3,4 Tetrazol 5 Yl Benzoic Acid
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid as a Ligand in Metal Complexes
As a ligand, this compound combines the coordination capabilities of two distinct functional groups: the tetrazole moiety and the carboxylate moiety. nih.gov Tetrazole-based ligands are recognized for their ability to form stable and porous metal-organic frameworks (MOFs) due to their high thermal stability and diverse coordination behaviors. alfa-chemistry.com The deprotonated form of the tetrazole ring can coordinate to metal centers through its nitrogen atoms, while the carboxylate group provides strong coordination via its oxygen atoms. This dual functionality allows the ligand to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. unimi.itsciforum.net
The coordination versatility of this compound is central to its role in constructing metal-organic architectures. Both the tetrazole and carboxylate groups can adopt several coordination modes, influencing the final structure of the complex.
The carboxylate group typically coordinates to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. sciforum.net The specific mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The tetrazole ring , after deprotonation, is a particularly versatile coordinating agent. It can utilize up to four of its nitrogen atoms to bridge multiple metal centers. unimi.it However, in this compound, the methylation at the N1 position precludes this specific nitrogen atom from participating in coordination. The remaining N2, N3, and N4 atoms are available to bind to metal ions. Common coordination modes for 5-substituted tetrazolates include monodentate, bidentate, and various bridging modes (e.g., µ-N2,N3 or µ-N3,N4). sciforum.net This multi-dentate nature allows the ligand to link inorganic clusters into extended, stable frameworks. unimi.it
| Functional Group | Coordination Mode | Description |
| Carboxylate | Monodentate | One oxygen atom binds to a single metal center. |
| Bidentate Chelate | Both oxygen atoms bind to the same metal center. | |
| Bidentate Bridge | Each oxygen atom binds to a different metal center. | |
| Tetrazole | Monodentate | One nitrogen atom (N2, N3, or N4) binds to a metal center. |
| Bidentate Chelate | Two adjacent nitrogen atoms bind to the same metal center. | |
| Bridging (e.g., µ-N2,N3) | Two nitrogen atoms bridge two different metal centers. |
The synthesis of metal-organic complexes involving tetrazolyl-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods. mdpi.comrsc.org These techniques involve reacting the organic ligand with a suitable metal salt in a solvent or solvent mixture at elevated temperatures in a sealed vessel. nih.gov The choice of metal salt, solvent, temperature, and reaction time can significantly influence the resulting crystal structure. sysrevpharm.org
| Complex (Example with similar ligand) | Metal Salt | Solvent(s) | Method | Key Structural Feature | Ref. |
| [Cd0.5(L)(H2O)] | Cd(NO3)2·4H2O | Acetonitrile/Water | Solvothermal | 3D framework | nih.gov |
| [Zn(L)(TPA)0.5]·H2O | Zn(NO3)2·6H2O | Acetonitrile/Water | Solvothermal | 3D framework | nih.gov |
| Zn(IBA)2 | Zn(NO3)2·6H2O | DMF/Ethanol/Water | Solvothermal | 2D interpenetrating (4,4)-net | rsc.org |
| Co(IBA)2 | Co(NO3)2·6H2O | DMF/Ethanol/Water | Solvothermal | 2D interpenetrating (4,4)-net | rsc.org |
(L = 2,4-bis-(triazol-1-yl)-benzoic acid; TPA = terephthalic acid; IBA = 4-(1H-imidazol-1-yl)benzoic acid; DMF = N,N-dimethylformamide)
Integration into Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). escholarship.org MOFs are a class of crystalline porous materials constructed by linking metal ions or clusters (nodes) with organic ligands (linkers). researchgate.net The ability of this ligand to connect multiple metal centers through its two distinct functional groups allows for the systematic assembly of robust, porous, three-dimensional networks. researchgate.net
The construction of MOFs follows principles of reticular chemistry, where the geometry of the molecular building blocks (metal nodes and organic linkers) dictates the topology of the resulting framework. escholarship.org The properties of a MOF, such as pore size, surface area, and chemical functionality, are strongly influenced by the choice of the organic linker. researchgate.netcd-bioparticles.net
Key design principles involving tetrazolyl-carboxylate linkers include:
Functional Group Versatility : The tetrazole group is known for its diverse coordination modes, which can lead to the formation of various network topologies. unimi.it This versatility allows for fine-tuning of the framework structure.
Mixed-Linker Strategy : Employing a combination of different linkers within the same framework can introduce multiple functionalities or modify the pore environment, leading to materials with enhanced properties. rsc.org
The combination of a carboxylate, which readily forms stable secondary building units (SBUs) with many metal ions, and a tetrazolate, which provides versatile bridging capabilities, makes ligands like this compound highly valuable in the rational design of new MOF structures. unimi.itescholarship.org
Solvothermal and hydrothermal syntheses are the most prevalent methods for producing crystalline MOFs. lucp.netresearchgate.net In a typical synthesis, the tetrazolyl-carboxylate linker and a metal salt are dissolved or suspended in a solvent, sealed in a Teflon-lined autoclave, and heated to temperatures typically ranging from 100 to 200 °C for a period of hours to days. mdpi.com
Hydrothermal Synthesis : Utilizes water as the solvent. mdpi.com
Solvothermal Synthesis : Employs organic solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, or methanol (B129727). acs.orglucp.netrroij.com
The reaction parameters are critical variables that can direct the self-assembly process towards a specific structural outcome. mdpi.com Factors such as the solvent system, temperature, pH, and reactant concentrations can influence the deprotonation state of the ligand, the coordination number of the metal ion, and ultimately the dimensionality and topology of the final MOF product. lucp.netresearchgate.net For instance, changing the solvent from water to methanol can result in the formation of framework isomers with different structures and properties. mdpi.com
The resulting structural data reveals:
Coordination Environment : The geometry around the metal centers (e.g., octahedral, tetrahedral) and which donor atoms from the ligand are involved in coordination. nih.gov
Network Topology : The underlying network of nodes and linkers is described using topological symbols (e.g., pcu for primitive cubic, sql for square planar, dia for diamondoid). This classification allows for the systematic comparison and prediction of new MOF structures. rsc.orgnih.govnih.gov
Pore Structure : The size, shape, and volume of the pores and channels within the framework, which are critical for applications such as gas storage and separation. researchgate.net
Powder X-ray diffraction is also routinely used to confirm that the structure of the bulk synthesized material matches the one determined from a single crystal. acs.orgresearchgate.net
| MOF (Example with similar ligand) | Crystal System | Space Group | Topology | Key Crystallographic Feature | Ref. |
| Zn(IBA)2 | Tetragonal | P4122 | sql | Chiral, twofold interpenetrating 2D layers | rsc.org |
| Co(IBA)2 | Tetragonal | P4322 | sql | Chiral, twofold interpenetrating 2D layers | rsc.org |
| Cd(IBA)2·H2O·1.7DMF | Orthorhombic | Pca21 | dia | Acentric, fourfold interpenetrating 3D net | rsc.org |
| {[Cd2(L)3(CH3CO2)]·solv}n | - | - | pcu | Non-interpenetrating 3D framework | nih.gov |
(IBA = 4-(1H-imidazol-1-yl)benzoic acid; L = 3-nitro-4-(pyridin-4-yl)benzoic acid)
Engineering of Pore Systems and Channel Architectures in MOFs
The design of Metal-Organic Frameworks (MOFs) with tailored pore systems and channel architectures is a cornerstone of modern materials science, driven by applications in gas storage, separation, and catalysis. The ligand this compound is a bifunctional linker, featuring a carboxylate group and a tetrazole ring, both of which are excellent coordinating moieties for metal ions. This dual functionality allows it to bridge metal centers to form robust, porous frameworks.
The geometry of this linker is crucial for engineering specific pore environments. The meta-substitution pattern of the benzoic acid directs a bent or angular connection between metal nodes, which can lead to the formation of complex three-dimensional topologies with accessible channels. The tetrazole group, with its multiple nitrogen atoms, offers various coordination modes, influencing the final structure and properties of the MOF.
By carefully selecting metal ions or clusters and reaction conditions (such as solvents and temperature), it is possible to direct the assembly of this linker into frameworks with specific pore sizes and shapes. For instance, the use of different solvents can act as structure-directing agents, leading to the formation of framework isomers with distinct channel structures, ranging from non-porous networks to materials with one-dimensional channels. The functionalization of these channels, lined with the nitrogen-rich tetrazole rings, can create specific binding sites for guest molecules, enhancing selectivity for applications like CO2 capture.
Principles of Supramolecular Assembly and Crystal Engineering
Supramolecular assembly relies on a series of non-covalent interactions to organize molecules into well-defined, ordered structures. For this compound, the interplay between hydrogen bonding, π-stacking, and other weak forces dictates its crystal packing and the formation of higher-order structures. Crystal engineering provides the strategic framework for designing solid-state architectures with desired properties by controlling these intermolecular interactions.
Hydrogen bonding is a primary directional force in the supramolecular assembly of molecules containing both hydrogen-bond donors and acceptors. In the case of the analogous compound, 3-(1H-tetrazol-5-yl)benzoic acid, the carboxylic acid group (–COOH) and the N-H group of the tetrazole ring act as strong hydrogen-bond donors. The carboxyl oxygen atoms and the nitrogen atoms of the tetrazole ring serve as acceptors.
X-ray diffraction studies of 3-(1H-tetrazol-5-yl)benzoic acid reveal that its molecules are linked into two-dimensional sheets through a network of intermolecular hydrogen bonds. nih.gov Specifically, strong O—H···N and N—H···O interactions are observed, connecting the carboxylic acid of one molecule to the tetrazole ring of a neighboring molecule. nih.gov This demonstrates the powerful role of hydrogen bonds in guiding the molecules into extended, predictable patterns. The methylation of the tetrazole ring in this compound removes the N-H donor, which would alter the specific hydrogen bonding synthons but the carboxylic acid dimer and C-H...N/O interactions would still play a crucial role in its assembly.
Table 1: Hydrogen-Bond Geometry for 3-(1H-tetrazol-5-yl)benzoic acid
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O—H···N | 0.93 | 1.76 | 2.666 | 164 |
| N—H···O | 0.94 | 1.77 | 2.712 | 179.1 |
Data derived from crystallographic studies of the non-methylated analogue. nih.gov
In related tetrazole- and benzoate-containing structures, these stacking interactions often organize the two-dimensional sheets formed by hydrogen bonding into a three-dimensional framework. The parallel or offset arrangement of the aromatic rings allows for favorable orbital overlap, influencing the density and electronic properties of the resulting solid. The interplay between the planar aromatic rings is a key element of the crystal packing, working in concert with the more directional hydrogen bonds to define the final supramolecular architecture.
The ability of this compound to participate in robust hydrogen bonding makes it an excellent candidate for forming cocrystals. By combining it with other molecules (coformers) that have complementary hydrogen bonding sites, it is possible to design new crystalline solids with modified physical properties, such as solubility or stability. The carboxylic acid group is particularly effective in forming reliable hydrogen-bonded synthons with other common functional groups like amides or pyridines.
Furthermore, the compound's capacity to act as a ligand for metal ions enables the formation of extended coordination polymers. In these structures, the metal ions act as nodes, connected by the organic linkers to form one-, two-, or three-dimensional networks. The structure of these polymers is highly dependent on the coordination geometry of the metal ion, the flexibility of the linker, and the reaction conditions. The bifunctional nature of the linker, with its distinct carboxylate and tetrazole coordinating sites, allows for the creation of intricate and potentially porous polymeric materials.
Advanced Acid Base Chemistry and Intermolecular Interactions of 3 1 Methyl 1h 1,2,3,4 Tetrazol 5 Yl Benzoic Acid
Comprehensive Analysis of Acidic Properties of the Carboxylic Acid and Tetrazole Proton
The acidic nature of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid is dominated by the single proton of its carboxylic acid group. Unlike its unmethylated analogue, 3-(1H-tetrazol-5-yl)benzoic acid, the methylation at the N1 position of the tetrazole ring removes the otherwise acidic N-H proton. The tetrazole ring itself is known to be acidic, with the pKa of the parent 1H-tetrazole being approximately 4.9, which is comparable to that of carboxylic acids. stackexchange.com This acidity is a key reason tetrazole groups are often used as bioisosteres for carboxylic acid functionalities in medicinal chemistry. acs.org
In this compound, the sole acidic site is the carboxylic acid. The acidity of this proton is influenced by the electronic properties of the 1-methyl-1H-tetrazol-5-yl substituent. This group is electron-withdrawing, which stabilizes the resulting carboxylate conjugate base through induction, thereby increasing the acidity of the carboxylic proton. Consequently, its pKa value is expected to be lower (indicating a stronger acid) than that of unsubstituted benzoic acid (pKa ≈ 4.2).
While the methylated tetrazole ring is not a proton donor, its nitrogen atoms possess basic character. The predicted pKa for the protonated form of 1-methyl-1H-tetrazole is approximately 1.09, indicating it is a very weak base. lookchem.com This basicity is significantly less pronounced than the acidity of the carboxylic group, meaning the molecule will function primarily as a monoprotic acid under typical conditions.
| Compound | Relevant Functional Group | Typical pKa Value | Notes |
|---|---|---|---|
| Benzoic Acid | Carboxylic Acid | ~4.2 | Reference compound for the carboxylic acid moiety. |
| 1H-Tetrazole | Tetrazole N-H | ~4.9 stackexchange.com | Shows the inherent acidity of the unsubstituted tetrazole ring. |
| This compound | Carboxylic Acid | Expected to be < 4.2 | Acidity is enhanced by the electron-withdrawing nature of the tetrazole substituent. |
| 1-Methyl-1H-tetrazole | Protonated Tetrazole Ring | ~1.09 (pKaH) lookchem.com | Indicates the weak basicity of the methylated tetrazole ring. |
Detailed Investigations of Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in determining the solid-state structure and solution-phase behavior of this compound.
An intramolecular hydrogen bond in this molecule could potentially form between the hydroxyl proton of the carboxylic acid group and one of the nitrogen atoms of the adjacent tetrazole ring (specifically, the N4 atom). This would require the molecule to adopt a specific planar conformation where the two groups are oriented favorably. While possible, such intramolecular interactions are often in competition with stronger intermolecular hydrogen bonds, especially in the condensed phase. In solution, the presence of solvent molecules that can act as hydrogen bond acceptors would further decrease the likelihood of a stable intramolecular bond.
The intermolecular hydrogen bonding patterns of this compound are significantly different from its unmethylated parent compound, 3-(1H-tetrazol-5-yl)benzoic acid. The parent compound's crystal structure reveals a two-dimensional network formed by two distinct types of hydrogen bonds: an O—H···N bond from the carboxylic acid to a tetrazole nitrogen and an N—H···O bond from the tetrazole N-H to a carbonyl oxygen. nih.gov
In the methylated target compound, the N-H group is absent, precluding the N—H···O interaction. acs.org Therefore, the primary hydrogen bonding interactions are expected to be:
Carboxylic Acid Dimer Formation: The most common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. This is the well-established arrangement for benzoic acid itself.
Acid-Tetrazole Interactions: Alternatively, the carboxylic acid's hydroxyl group can act as a hydrogen bond donor to one of the acceptor nitrogen atoms on the tetrazole ring of a neighboring molecule, forming an O—H···N bond.
In the absence of a crystal structure for the methylated compound, the geometric data from the parent compound, 3-(1H-tetrazol-5-yl)benzoic acid, provides a valuable reference for the types of interactions involving the carboxylic acid and tetrazole nitrogens. nih.gov
| Donor (D) — H ··· Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O—H···N | 0.93 | 1.76 | 2.666 | 164 |
| N—H···O | 0.94 | 1.77 | 2.712 | 179 |
Solvation Effects and Proton Transfer Phenomena
The chemical behavior of this compound is highly dependent on its environment, particularly the solvent. Solvation has a profound impact on both its acid-base properties and its hydrogen bonding arrangements.
In polar protic solvents such as water or alcohols, the solvent molecules can act as both hydrogen bond donors and acceptors. These solvent molecules will effectively solvate the polar sites of the molecule: the carboxylic acid group and the nitrogen atoms of the tetrazole ring. This strong solute-solvent interaction disrupts the intermolecular hydrogen bonds, such as the carboxylic acid dimers, that are prevalent in the crystalline state. The stabilization of the conjugate base (carboxylate) by hydrogen bonding with solvent molecules is a key factor governing the compound's acidity in solution. acs.org Studies on various tetrazole compounds have shown that their pKa values tend to increase with a higher proportion of organic solvent in aqueous mixtures, reflecting changes in solvent basicity and hydrogen bonding capabilities. researchgate.net
Proton transfer is the fundamental process of this molecule's acidic behavior.
In the Solid State or Apolar Solvents: In environments where the carboxylic acid dimer can form, a concerted double proton transfer can occur between the two molecules within the dimer. nih.govarxiv.org This phenomenon is well-studied in benzoic acid, which serves as a model system. nih.gov The process involves the simultaneous exchange of the two hydroxyl protons along the hydrogen bonds, passing through a transition state with a higher degree of symmetry. arxiv.org
In Polar Solvents: In polar media, the dominant proton transfer event is the dissociation of the carboxylic acid proton to a solvent molecule. This ionization is the defining characteristic of its acidic nature in solution. The basic nitrogen atoms of the tetrazole ring could theoretically accept a proton, but this is far less favorable than the deprotonation of the carboxylic acid.
Q & A
Q. What are the recommended synthetic routes for 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cycloaddition reactions between nitriles and azides, followed by methylation. A critical step is optimizing reaction temperature and solvent polarity to stabilize the tetrazole ring. For example, using DMF as a solvent at 80–100°C improves cyclization efficiency . Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity, as evidenced by X-ray diffraction studies of analogous tetrazole-carboxylic acids .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR can confirm the methyl-tetrazole substitution pattern and benzoic acid backbone. For instance, the methyl group on the tetrazole ring appears as a singlet at ~3.5–4.0 ppm .
- X-ray Crystallography : Resolves tautomeric ambiguity (1H vs. 2H-tetrazole forms) and hydrogen-bonding networks. A study of 3-(1H-tetrazol-5-yl)benzoic acid revealed planar tetrazole-carboxylic acid interactions, critical for understanding supramolecular packing .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
Methodological Answer: The benzoic acid moiety confers pH-dependent solubility: poorly soluble in neutral aqueous buffers but soluble in DMSO or alkaline solutions. For cell-based assays, pre-dissolution in DMSO (≤1% v/v) is recommended to avoid precipitation. Comparative studies on similar tetrazole derivatives show improved bioavailability when formulated as sodium salts .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position) affect the compound’s biological activity and receptor binding?
Methodological Answer: Structure-activity relationship (SAR) studies highlight that:
- The 1-methyl group on the tetrazole ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Substitution at the 3-position of the benzoic acid (vs. 4-position) increases affinity for carboxylate-binding receptors (e.g., G-protein-coupled receptors), as shown in analogs like 5-chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid .
Q. Table 1: Comparative SAR of Tetrazole-Benzoic Acid Derivatives
Q. What computational methods are suitable for modeling tautomerism in this compound, and how does it affect crystallographic data interpretation?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the energy difference between 1H- and 2H-tetrazole tautomers. For 3-(1H-tetrazol-5-yl)benzoic acid, the 1H-tautomer is energetically favored by ~3 kcal/mol, aligning with crystallographic data . However, lattice forces in the solid state may stabilize the 2H-form, requiring refinement software like SHELXL to resolve occupancy ambiguities .
Q. How should researchers address contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Mitigation strategies include:
Q. What are the challenges in crystallizing this compound, and how can they be resolved?
Methodological Answer: Challenges include:
- Polymorphism : Multiple hydrogen-bonding sites (tetrazole N–H and carboxylic acid O–H) lead to varied packing motifs. Slow evaporation from DMSO/water mixtures at 4°C often yields single crystals .
- Twinned Crystals : Use SHELXD for structure solution and Olex2 for refinement to handle twinning .
Methodological Notes for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
